Orismilast

Übersicht

Beschreibung

Orismilast ist ein hochpotenter Phosphodiesterase-4 (PDE4)-Inhibitor der nächsten Generation, der die PDE4B- und PDE4D-Subtypen, die mit Entzündungen in Verbindung stehen, gezielt angreift. Es zeigt eine potente Hemmung der Th1-, Th2- und Th17-Pfade, wirkt frühzeitig in der Entzündungskaskade und induziert eine breite Palette antiinflammatorischer Wirkungen auf verschiedene Zytokine, die an verschiedenen dermatologischen und immunologischen Erkrankungen beteiligt sind .

Herstellungsmethoden

Die synthetischen Routen und Reaktionsbedingungen für this compound sind in öffentlich zugänglichen Quellen nicht ausführlich beschrieben. Es ist bekannt, dass this compound von UNION Therapeutics entwickelt wurde und verschiedene Phasen klinischer Studien durchlaufen hat, um seine Wirksamkeit und Sicherheit zu gewährleisten . Industrielle Produktionsmethoden umfassen typischerweise die großtechnische Synthese unter kontrollierten Bedingungen, um die Reinheit und Potenz der Verbindung zu erhalten.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for Orismilast are not extensively detailed in publicly available sources. it is known that this compound is developed by UNION Therapeutics and has undergone various phases of clinical trials to ensure its efficacy and safety . Industrial production methods typically involve large-scale synthesis under controlled conditions to maintain the purity and potency of the compound.

Analyse Chemischer Reaktionen

Alkylation with Chlorodifluoromethane

A critical step involves introducing the difluoromethoxy group via alkylation:

-

Reagent : Chlorodifluoromethane (R1–Cl) in dimethylformamide (DMF) or N-methylpyrrolidone (NMP) .

-

Conditions :

-

Outcome : Substitution of phenolic oxygen with difluoromethoxy groups, forming intermediates like compound (IX) .

Pyridine Coupling Reaction

The pyridine moiety is incorporated through a coupling step:

-

Reagents : Pyridine derivatives (e.g., 3,5-dichloro-4-iodopyridine N-oxide) .

-

Conditions :

-

Outcome : Formation of the spirocyclic core structure (compound XI) .

Oxidation to Sulfone Groups

The thiopyran ring is oxidized to a sulfone:

Solvent and Base Selection

-

Alkylation : DMF enhances nucleophilic substitution efficiency due to high polarity .

-

Oxidation : A water-acetonitrile mixture minimizes side reactions during sulfone formation .

Impurity Control

-

Key Impurity : Compound XII (related to incomplete coupling) is monitored via HPLC, with levels kept below 12% .

-

Workup : Aqueous washes and sodium hydroxide treatment reduce residual acids and byproducts .

Functional Group Reactivity

Enzymatic Interaction Data

This compound’s PDE4 inhibition profile (in vitro):

| PDE4 Subtype | IC50 (nmol/L) |

|---|---|

| PDE4B | 104 |

| PDE4D | 52 |

Comparative Anti-Inflammatory Effects

This compound demonstrates superior cytokine inhibition compared to apremilast:

| Cytokine Source | This compound IC50 (nmol/L) | Apremilast IC50 (nmol/L) |

|---|---|---|

| LPS-induced TNFα (PBMC) | 62 | 310 |

| aCD3/aCD28 TNFα (whole blood) | 28 | 390 |

This synthesis and reactivity profile underscores this compound’s design as a potent, selective PDE4 inhibitor with optimized pharmacokinetic properties. The integration of difluoromethoxy and sulfone groups via controlled alkylation and oxidation reactions is pivotal to its therapeutic efficacy .

Wissenschaftliche Forschungsanwendungen

Psoriasis

Orismilast has been evaluated in multiple clinical trials for its efficacy in treating moderate-to-severe psoriasis. A phase 2a trial demonstrated significant improvements in the Psoriasis Area Severity Index (PASI) scores at week 16 compared to placebo. The immediate-release formulation of this compound showed a higher efficacy profile than previous treatments, with fewer gastrointestinal-related adverse effects noted in modified-release formulations .

| Study | Dosage | Efficacy Results | Adverse Effects |

|---|---|---|---|

| Phase 2a Trial | 30 mg IR | Higher PASI improvement vs placebo | 33.3% GI-related AEs |

| Phase 2b Trial | 20-40 mg MR | Significant IGA 0/1 responses; EASI 75 achieved by 36% | No new safety signals identified |

Atopic Dermatitis

In recent studies, this compound has shown efficacy in treating moderate to severe atopic dermatitis. A phase 2b study reported that patients receiving this compound had significantly higher rates of achieving Investigator Global Assessment (IGA) scores of 0 or 1 compared to placebo. The reduction in skin levels of TARC (thymus and activation-regulated chemokine) further supports its potential as an effective treatment option .

| Study | Dosage | Efficacy Results | Key Biomarkers |

|---|---|---|---|

| ADESOS Phase 2b Trial | 20-40 mg | IGA response rates: up to 30.9% vs 9.5% placebo | Significant reduction in TARC levels |

Hidradenitis Suppurativa

The OSIRIS study explored the use of this compound for hidradenitis suppurativa, demonstrating clinically relevant improvements in patients after a treatment course of up to 16 weeks. Although some patients discontinued treatment prematurely, the overall safety profile was consistent with expectations for PDE4 inhibitors .

Pharmacological Insights

This compound's pharmacokinetic properties have been extensively studied to optimize its therapeutic window. Recent findings indicate that modified-release formulations yield fewer gastrointestinal side effects while maintaining efficacy comparable to immediate-release forms .

Wirkmechanismus

Orismilast exerts its effects by selectively inhibiting the PDE4B and PDE4D subtypes. This inhibition leads to a reduction in the breakdown of cyclic adenosine monophosphate (cAMP), resulting in decreased production of pro-inflammatory cytokines. The compound acts early in the inflammation cascade, targeting multiple pathways involved in the inflammatory response, including Th1, Th2, and Th17 pathways .

Vergleich Mit ähnlichen Verbindungen

Orismilast wird mit anderen PDE4-Inhibitoren wie diesen verglichen:

- Nerandomilast

- Zatolmilast

- PF-07038124

Diese Verbindungen sind ebenfalls selektive PDE4B/D-Inhibitoren und befinden sich derzeit in der späten klinischen Prüfung für verschiedene Krankheiten. This compound zeichnet sich durch seine hohe Potenz und seine breite Palette antiinflammatorischer Wirkungen aus, was es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener entzündlicher Erkrankungen macht .

Biologische Aktivität

Orismilast is a novel, potent, and selective phosphodiesterase 4 (PDE4) inhibitor that has garnered attention for its potential therapeutic applications in treating chronic inflammatory skin diseases (CISD), including psoriasis, atopic dermatitis, and hidradenitis suppurativa. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical efficacy based on recent studies.

This compound operates by selectively inhibiting PDE4, an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP can modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines. This mechanism is particularly beneficial in conditions characterized by excessive inflammation.

Key Findings on PDE4 Inhibition

- Selectivity : this compound demonstrates high selectivity for PDE4B and PDE4D subtypes with IC50 values of approximately 104 nmol/L and 52 nmol/L, respectively .

- Cytokine Inhibition : It significantly inhibits the production of tumor necrosis factor alpha (TNFα) and various interleukins (IL-4, IL-5, IL-22, and IL-23) involved in inflammatory pathways .

In Vitro and Ex Vivo Studies

In vitro studies have shown that this compound effectively inhibits the secretion of multiple cytokines across different T-helper cell lineages:

| Cytokine | Inhibition by this compound | Comparison with Apremilast |

|---|---|---|

| TNFα | Potent inhibition | 5 times more potent |

| IFNγ | Significant reduction | Not specified |

| IL-22 | Significant reduction | Not specified |

| IL-4 | Significant reduction | Not specified |

This compound was found to be more potent than apremilast in inhibiting LPS-induced TNFα release in human peripheral blood mononuclear cells (PBMCs) by up to 14-fold .

In Vivo Studies

The efficacy of this compound has been evaluated in various animal models. A notable study involved a murine model of chronic oxazolone-induced ear skin inflammation:

- Dosage : this compound was administered at doses of 10 mg/kg and 30 mg/kg.

- Results : Both doses significantly reduced ear thickness and inflammatory markers (p < 0.0001), demonstrating its anti-inflammatory potential in vivo .

Clinical Trials

Recent clinical trials have underscored the therapeutic potential of this compound for treating hidradenitis suppurativa (HS) and psoriasis:

-

OSIRIS Study :

- Design : Open-label, single-center study involving adult patients with mild to severe HS.

- Duration : Patients received oral this compound twice daily for up to 16 weeks.

- Results : Significant reductions in pain and improvements in quality of life were observed, with a notable percentage achieving HiSCR50 response .

-

Phase 2b Psoriasis Study :

- Participants : 233 patients with moderate to severe psoriasis.

- Efficacy Results :

Safety Profile

This compound has shown a favorable safety profile consistent with other PDE4 inhibitors. The most common adverse events reported were gastrointestinal-related symptoms and headaches . Importantly, no new safety signals were identified during clinical trials.

Q & A

Basic Research Questions

Q. What is the mechanistic basis of Orismilast’s anti-inflammatory activity?

this compound is a next-generation, high-potency PDE4 inhibitor that selectively targets PDE4B and PDE4D subtypes, which are linked to inflammatory pathways. By inhibiting these isoforms, this compound reduces cAMP degradation, leading to downstream suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-17A, IL-13) and chemokines across Th1, Th2, and Th17 pathways. Preclinical models demonstrate its broad-spectrum anti-inflammatory effects, including inhibition of TNF-α secretion in human whole blood and PBMCs .

Q. How were Phase 2b trials for this compound designed to assess efficacy in psoriasis and atopic dermatitis (AD)?

- Psoriasis (IASOS trial): A 16-week, randomized, double-blind, placebo-controlled, dose-ranging study (N=202) evaluated this compound (20, 30, 40 mg BID) in moderate-to-severe plaque psoriasis. Primary endpoints included PASI percentage change from baseline and PASI75/90 response rates at Week 16 .

- AD (ADESOS trial): A similar design (N=233) assessed this compound in moderate-to-severe AD, with primary endpoints of IGA 0/1 (clear/almost clear) and ≥2-point improvement. Secondary endpoints included early itch reduction (≥4-point NRS improvement) and biomarker changes (e.g., TARC/CCL17) .

Q. What are the key efficacy outcomes from Phase 2b trials in psoriasis?

In the IASOS trial, this compound demonstrated dose-dependent PASI improvements:

- PASI change: -52.6% (20 mg), -61.2% (30 mg), -63.7% (40 mg) vs. -17.3% (placebo) at Week 16.

- PASI75/90 rates: Significantly higher in active groups (e.g., 40 mg: ~40% PASI75; 20% PASI90) compared to placebo .

Q. How does this compound’s safety profile compare to other PDE4 inhibitors?

this compound’s safety aligns with the PDE4 inhibitor class, with gastrointestinal events (diarrhea, nausea) being most common. However, its PDE4B/D selectivity may improve tolerability: depression rates were ≤5.5% in ADESOS (vs. 6.6% in placebo), contrasting with broader PDE4 inhibitors like apremilast, which report higher neuropsychiatric adverse events .

Advanced Research Questions

Q. What explains the discrepancy between IGA and EASI responses in the ADESOS trial?

In ADESOS, this compound achieved statistically significant IGA 0/1 rates (26–31% vs. 10% placebo) but showed less pronounced EASI75/90 differences (e.g., 31% EASI75 for 20 mg vs. 21% placebo). This may reflect IGA’s sensitivity to clinician-assessed global improvement versus EASI’s focus on lesion severity. Biomarker data (e.g., TARC reduction) and rapid itch relief suggest this compound’s systemic anti-inflammatory effects may not fully correlate with EASI metrics .

Q. How does this compound modulate skin biomarkers in psoriasis?

Tape-strip analysis from the IASOS trial revealed this compound significantly reduced Th17-related proteins (IL-23, IL-17A) and Th1 markers (TNF-α, CXCL10) in psoriatic lesions. Non-lesional skin showed minimal changes, indicating targeted immunomodulation. This non-invasive method validated this compound’s mechanism and supports its use in biomarker-driven studies .

Q. What methodological considerations apply to dose optimization in this compound trials?

Dose-response analyses in IASOS and ADESOS showed plateauing efficacy at higher doses (e.g., 30–40 mg), suggesting diminishing returns. However, safety data (e.g., diarrhea incidence) supported 40 mg as tolerable. Future trials may prioritize 30–40 mg BID, balancing efficacy and tolerability .

Q. How does this compound’s rapid onset of action (e.g., Week 2 itch reduction in AD) inform trial design?

Early endpoints (e.g., Week 2 NRS reduction in ADESOS) highlight this compound’s potential for rapid symptom control. Researchers should incorporate longitudinal biomarker assessments (e.g., weekly TARC measurements) to correlate early clinical responses with mechanistic pathways .

Q. What are the implications of this compound’s efficacy in hidradenitis suppurativa (HS)?

Preliminary data from the OSIRIS trial (Phase 2a) showed reduced pain and improved quality of life in HS patients. This compound’s broad cytokine inhibition (Th1/Th17) may address HS’s multifactorial inflammation, though larger trials are needed to confirm optimal dosing and endpoints .

Q. How will Phase 3 trials address limitations of earlier studies?

Phase 3 designs must include:

- Longer follow-up: Assess durability beyond 16 weeks (e.g., 52-week safety).

- Diverse populations: Expand inclusion criteria for comorbidities (e.g., obesity in HS).

- Combination therapy: Explore synergies with biologics (e.g., IL-17 inhibitors in psoriasis) .

Q. Methodological Guidance for Researchers

Q. How can non-invasive biomarkers enhance this compound trials?

Tape-strip proteomics (e.g., Olink® panels) and serum biomarkers (TARC, IL-22) provide objective measures of target engagement. These tools reduce reliance on subjective endpoints and enable early proof-of-concept in adaptive trial designs .

Q. What statistical approaches resolve contradictory data in dose-ranging studies?

Bayesian hierarchical models can account for inter-patient variability, while MCP-Mod (Multiple Comparison Procedure-Modelling) identifies optimal doses by modeling dose-response relationships. These methods improve power in studies with plateauing efficacy .

Q. How should safety monitoring be tailored for this compound?

Focus on gastrointestinal and neuropsychiatric adverse events (AEs):

Eigenschaften

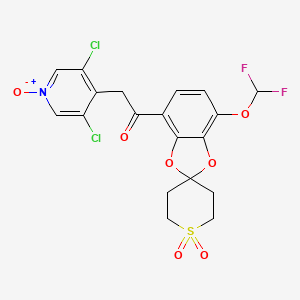

IUPAC Name |

2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)-1-[7-(difluoromethoxy)-1',1'-dioxospiro[1,3-benzodioxole-2,4'-thiane]-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2F2NO7S/c20-12-8-24(26)9-13(21)11(12)7-14(25)10-1-2-15(29-18(22)23)17-16(10)30-19(31-17)3-5-32(27,28)6-4-19/h1-2,8-9,18H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZININGNRPUGNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC12OC3=C(C=CC(=C3O2)OC(F)F)C(=O)CC4=C(C=[N+](C=C4Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2F2NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353546-86-7 | |

| Record name | LEO-32731 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353546867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORISMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH1CX8SG5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.